molecular formula C15H13ClN2O B12629704 N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide CAS No. 919349-74-9

N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide

Cat. No.: B12629704
CAS No.: 919349-74-9
M. Wt: 272.73 g/mol
InChI Key: GRGBLEFYJWBZAQ-UHFFFAOYSA-N
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Description

N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide is a chemical compound with the molecular formula C15H13ClN2O It is characterized by the presence of a chloropyridine ring and a benzamide moiety, connected through a prop-2-en-1-yl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and propargylamine.

    Formation of Intermediate: A condensation reaction between 6-chloropyridine-3-carbaldehyde and propargylamine forms an imine intermediate.

    Reduction: The imine intermediate is reduced to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may facilitate binding to specific sites, while the benzamide group can interact with other regions of the target molecule. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide is unique due to its specific combination of a chloropyridine ring and a benzamide moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

919349-74-9

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

N-[2-(6-chloropyridin-3-yl)prop-2-enyl]benzamide

InChI

InChI=1S/C15H13ClN2O/c1-11(13-7-8-14(16)17-10-13)9-18-15(19)12-5-3-2-4-6-12/h2-8,10H,1,9H2,(H,18,19)

InChI Key

GRGBLEFYJWBZAQ-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)Cl

Origin of Product

United States

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